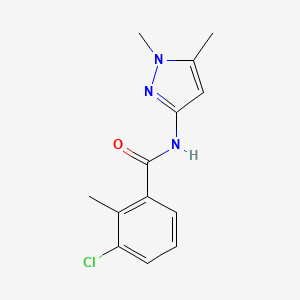![molecular formula C16H18N4O B6625443 [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6625443.png)
[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone, also known as MPMP, is a chemical compound that has gained attention in the scientific community due to its potential application in drug development. MPMP has been found to exhibit promising pharmacological properties, making it a promising candidate for further research. In
Mécanisme D'action
The mechanism of action of [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone is not fully understood, but it is believed to involve the modulation of neurotransmitter levels in the brain. [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone has been found to increase serotonin and acetylcholine levels, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone has been found to exhibit a range of biochemical and physiological effects. In addition to its effects on neurotransmitter levels, [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone has been found to exhibit antioxidant and anti-inflammatory properties. Additionally, [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in promoting the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone is that it exhibits high affinity for the serotonin transporter, which makes it a promising candidate for further research in the development of antidepressant drugs. However, one limitation of [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone is that its mechanism of action is not fully understood, which may make it difficult to develop drugs based on its pharmacological properties.
Orientations Futures
There are several future directions for research on [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone. One area of research could focus on further elucidating the mechanism of action of [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone, which could provide insight into its potential therapeutic effects. Additionally, research could focus on developing drugs based on the pharmacological properties of [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone, specifically for the treatment of neurological disorders such as Alzheimer's disease and depression. Finally, research could focus on exploring the potential side effects of [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone, which could inform the development of safe and effective drugs based on its pharmacological properties.
In conclusion, [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone is a promising chemical compound that has gained attention in the scientific community due to its potential application in drug development. While its mechanism of action is not fully understood, [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone has been found to exhibit promising pharmacological properties, making it a promising candidate for further research. Future research on [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone could provide insight into its potential therapeutic effects and inform the development of safe and effective drugs based on its pharmacological properties.
Méthodes De Synthèse
The synthesis of [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone involves the reaction between 4-methyl-3-pyridylhydrazine and 3-bromo-4-(4-methyl-3-pyridyl)piperazine, followed by the reaction with 3-pyridylboronic acid. The resulting product is [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone, which can be purified through recrystallization.
Applications De Recherche Scientifique
[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone has been studied for its potential application in drug development, specifically as a potential treatment for neurological disorders such as Alzheimer's disease and depression. [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone has been found to exhibit significant affinity for the serotonin transporter, which plays a crucial role in regulating mood and emotions. Additionally, [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone has been found to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in learning and memory.
Propriétés
IUPAC Name |
[4-(4-methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-13-4-6-18-12-15(13)19-7-9-20(10-8-19)16(21)14-3-2-5-17-11-14/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTIWTHRWSXUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[1-(5-Chloro-2-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B6625374.png)
![1-[[1-(3-Chloropyridin-2-yl)piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B6625378.png)
![1-[[1-[5-(Difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B6625388.png)
![[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B6625396.png)
![[4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B6625417.png)
![[4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B6625422.png)
![N-(3-chlorophenyl)-2-[methyl-(4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetamide](/img/structure/B6625436.png)
![Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone](/img/structure/B6625449.png)
![N-(3-chlorophenyl)-2-[[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-methylamino]acetamide](/img/structure/B6625457.png)

![Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate](/img/structure/B6625474.png)
![[1-[5-[(4-Bromopyrazol-1-yl)methyl]-1,3-thiazol-2-yl]azetidin-3-yl]methanol](/img/structure/B6625481.png)
![[3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol](/img/structure/B6625485.png)
![1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone](/img/structure/B6625493.png)